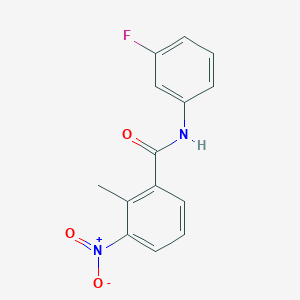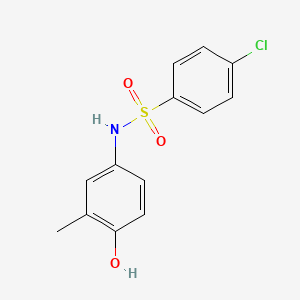
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) enzyme activity, thereby reducing inflammation and pain.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide involves the selective inhibition of COX-2 enzyme activity, which is responsible for the production of prostaglandins that cause inflammation and pain. Celecoxib binds to the active site of COX-2 enzyme and prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide are well-documented. It has been shown to reduce inflammation and pain in various animal models and human clinical trials. Celecoxib also exhibits anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It reduces the risk of developing Alzheimer's disease by inhibiting the production of amyloid-beta peptides, which are the main components of amyloid plaques in the brain. Additionally, Celecoxib has been shown to reduce the risk of cardiovascular disease by inhibiting platelet aggregation and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide in lab experiments include its high purity, stability, and selectivity towards COX-2 enzyme activity. It also exhibits low toxicity and minimal side effects, making it a safe and effective tool for studying various biological processes. However, the limitations of using Celecoxib in lab experiments include its high cost and limited availability, which may limit its widespread use.
Orientations Futures
There are several future directions for the research and development of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide. Some of the potential areas of application include the development of novel therapeutics for cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, Celecoxib can be used as a tool for studying various biological processes, including inflammation, pain, and platelet aggregation. Further research is needed to explore the full potential of this compound and its derivatives in various fields of science and medicine.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide involves the reaction between 4-hydroxy-3-methylbenzenesulfonamide and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields high purity of the desired product.
Applications De Recherche Scientifique
The scientific research application of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide is vast and diverse. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Celecoxib has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It also reduces the risk of developing Alzheimer's disease by inhibiting the production of amyloid-beta peptides, which are the main components of amyloid plaques in the brain. Additionally, Celecoxib has been shown to reduce the risk of cardiovascular disease by inhibiting platelet aggregation and reducing inflammation.
Propriétés
IUPAC Name |
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-9-8-11(4-7-13(9)16)15-19(17,18)12-5-2-10(14)3-6-12/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCSVSZFMRTDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

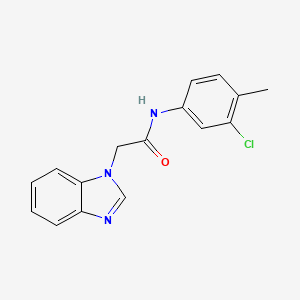
![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5796872.png)
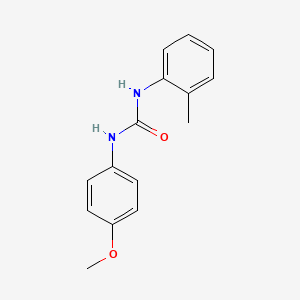
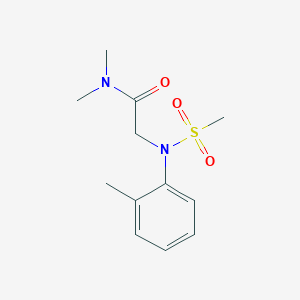
![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
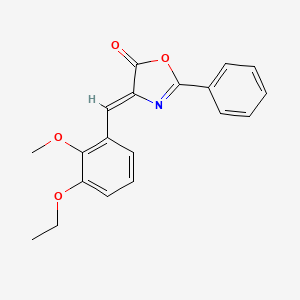
![2,2'-[1,4-phenylenebis(oxy)]bis(1-phenylethanone)](/img/structure/B5796899.png)
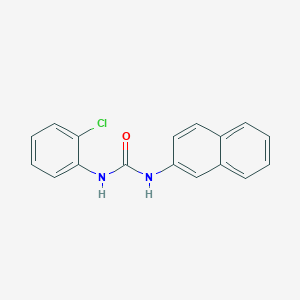
![1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline](/img/structure/B5796913.png)
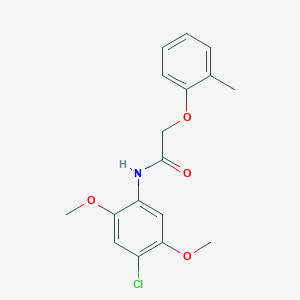
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)
![ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)
